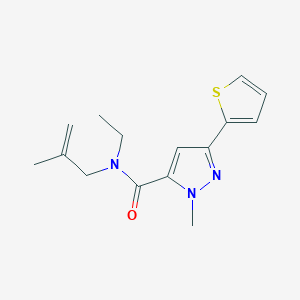![molecular formula C20H20N2O B4288594 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline](/img/structure/B4288594.png)
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline
説明
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MQ and has been found to have several biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has several biochemical and physiological effects that make it a valuable tool for researchers. These effects include:
- Anticancer Properties: MQ has been shown to have anticancer properties and has been used in several studies to investigate its potential as a cancer treatment.
- Neuroprotective Effects: MQ has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
- Antiviral and Antibacterial Properties: MQ has been shown to have antiviral and antibacterial properties and has been studied for its potential use in treating infectious diseases.
実験室実験の利点と制限
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has several advantages and limitations for lab experiments. Some of the advantages include:
- High Potency: MQ is a highly potent compound, which means that it can be used in small quantities to achieve the desired effect.
- Versatility: MQ has been found to have several properties that make it useful in various fields of research.
- Low Toxicity: MQ has been shown to have low toxicity, which makes it a safer option compared to other compounds.
Some of the limitations of using 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline in lab experiments include:
- Limited Availability: MQ is not widely available and can be difficult to obtain.
- Cost: The synthesis of MQ can be expensive, which makes it a less accessible option for some researchers.
将来の方向性
There are several future directions for research involving 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline. Some of these directions include:
- Investigating the Anticancer Properties: Further research is needed to investigate the potential of MQ as a cancer treatment.
- Exploring the Neuroprotective Effects: More studies are needed to explore the potential use of MQ in treating neurodegenerative diseases.
- Developing New Compounds: Researchers can use MQ as a starting point to develop new compounds with similar properties.
In conclusion, 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is a valuable compound for scientific research. Its properties make it useful in various fields, and further research is needed to explore its potential applications.
科学的研究の応用
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to have several properties that make it useful in various fields, including:
- Cancer Research: MQ has been shown to have anticancer properties and has been used in several studies to investigate its potential as a cancer treatment.
- Neuroscience: MQ has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
- Infectious Diseases: MQ has been shown to have antiviral and antibacterial properties and has been studied for its potential use in treating infectious diseases.
特性
IUPAC Name |
4-[(3-quinolin-2-ylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-7-19-17(5-1)8-9-20(21-19)18-6-3-4-16(14-18)15-22-10-12-23-13-11-22/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCJOZBWLRPFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethyl-1,3-dimethyl-1H-pyrazol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzamide](/img/structure/B4288513.png)
![4-[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B4288537.png)
![1-{6-[4-(2,6-difluoro-4-methoxybenzyl)piperazin-1-yl]pyridin-3-yl}ethanone](/img/structure/B4288545.png)
![5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B4288563.png)
![N-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4288566.png)
![1-[(3-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B4288574.png)
![N-(6-chloropyridin-3-yl)-4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B4288578.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4288580.png)
![1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4288588.png)
![2-{1-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4288596.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)

![7-(3-methylbenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4288614.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4288628.png)